

A Comprehensive Technical Guide to the Physical and Chemical Properties of Polyurethane Elastomers

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For Researchers, Scientists, and Drug Development Professionals

Polyurethane elastomers (PUEs) represent a versatile class of polymers, uniquely bridging the gap between the high elasticity of rubber and the rigidity of plastics.[1] Their tunable properties, achieved through careful selection of constituent monomers, have led to their widespread use in demanding applications, from industrial components to advanced medical devices.[2][3] This guide provides an in-depth exploration of the core physical and chemical properties of PUEs, detailed experimental methodologies for their characterization, and a look into their biocompatibility and degradation pathways relevant to biomedical applications.

Fundamental Chemistry and Structure

Polyurethane elastomers are segmented block copolymers, a unique structure that gives rise to their remarkable properties.[4] The polymer backbone consists of alternating "soft" and "hard" segments.

- **Soft Segments:** Typically composed of long-chain polyols (either polyester or polyether based), these segments are flexible and amorphous, with a glass transition temperature below room temperature. They are responsible for the material's elasticity and low-temperature flexibility.[5]

- **Hard Segments:** Formed by the reaction of a diisocyanate with a short-chain diol or diamine (chain extender), these segments are rigid and can form highly ordered, crystalline domains through strong intermolecular hydrogen bonding.[6] These domains act as physical cross-links, imparting strength, hardness, and high modulus to the material.[5]

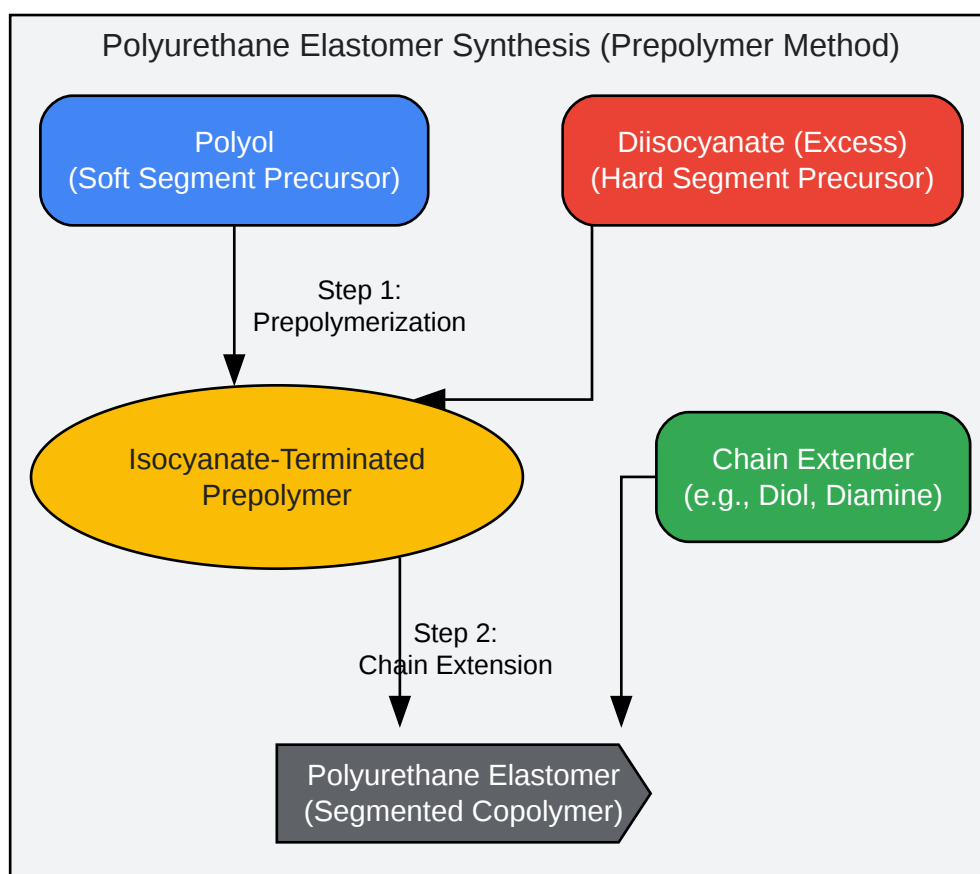
The microphase separation of these thermodynamically incompatible segments into distinct hard and soft domains is fundamental to the performance of polyurethane elastomers.[7] The extent of this phase separation and the chemical nature of the constituent blocks allow for a wide range of properties to be achieved in the final material.

Synthesis of Polyurethane Elastomers

The most common method for synthesizing polyurethane elastomers is the two-step prepolymer method. This process allows for better control over the polymer structure and molecular weight.

Step 1: Prepolymer Formation A long-chain polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer.

Step 2: Chain Extension The prepolymer is then reacted with a low molecular weight chain extender (diol or diamine) to form the final high molecular weight segmented polyurethane elastomer.[6]



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A diagram illustrating the two-step prepolymer synthesis method for polyurethane elastomers.

Physical and Mechanical Properties

The mechanical behavior of polyurethane elastomers can be tailored over a wide range, from very soft and flexible to hard and rigid.^[1] This versatility is a key advantage over many other polymeric materials.

Tabulated Mechanical Properties

The following tables summarize typical quantitative values for the key mechanical properties of polyurethane elastomers. It is important to note that these values can vary significantly depending on the specific formulation (polyester vs. polyether, diisocyanate type, hard segment content, etc.).

Table 1: General Mechanical Properties of Polyurethane Elastomers

Property	Test Method	Typical Value Range	Units
Hardness	ASTM D2240	10 Shore A - 85 Shore D	-
Tensile Strength	ASTM D412	20 - 50	MPa
Ultimate Elongation	ASTM D412	300 - 800	%
Tear Strength (Die C)	ASTM D624	up to 175	kN/m
Compression Set (70°C, 22h)	ASTM D395	20 - 50	%
Young's Modulus	ASTM D412	0.01 - 1.0	GPa

Table 2: Comparison of Polyester vs. Polyether-based Polyurethane Elastomers

Property	Polyester-based PUEs	Polyether-based PUEs
Tensile Strength	Higher	Lower
Tear Strength	Higher	Lower
Abrasion Resistance	Excellent	Good
Hydrolytic Stability	Fair (prone to hydrolysis)	Excellent
Low-Temperature Flexibility	Good	Excellent
Oil & Fuel Resistance	Excellent	Good
Microbial Resistance	Poor	Excellent

Thermal Properties

The thermal stability and behavior of polyurethane elastomers are critical for their application in various temperature environments.

Thermal Transitions

The segmented nature of PUEs results in distinct thermal transitions. Differential Scanning Calorimetry (DSC) is a key technique used to identify:

- Glass Transition Temperature (T_g) of the Soft Segment: This is typically below room temperature and dictates the low-temperature flexibility of the elastomer.
- Melting Temperature (T_m) of the Hard Segment: This corresponds to the dissociation of the crystalline hard domains and defines the upper service temperature of the material.

Thermal Degradation

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polyurethane elastomers. Degradation typically occurs in multiple steps:

- ~280-330°C: Dissociation of the **urethane** linkage in the hard segments.[8]
- ~330-400°C: Decomposition of the polyol soft segments.[8]

Aromatic diisocyanate-based PUEs generally exhibit higher thermal stability than those based on aliphatic diisocyanates.[9]

Table 3: Thermal Properties of Polyurethane Elastomers

Property	Test Method	Typical Value Range	Units
Continuous Service Temperature	-	-40 to 93	°C
Glass Transition (T _g , Soft Segment)	DSC	-50 to -20	°C
Initial Decomposition Temperature	TGA	250 - 300	°C

Chemical Resistance

Polyurethane elastomers generally exhibit good resistance to a wide range of chemicals, although the specific resistance depends heavily on the formulation.

- Polyester-based PUEs offer excellent resistance to oils, fuels, and aliphatic solvents.^[10] However, they are susceptible to degradation by hydrolysis in the presence of water, acids, and bases.^[5]
- Polyether-based PUEs provide superior hydrolytic stability and are resistant to weak acids and bases.^[10]

Table 4: Chemical Resistance of Polyurethane Elastomers (General Guide)

Chemical Agent	Polyester-based PUEs	Polyether-based PUEs
Water / Humidity	Fair	Excellent
Dilute Acids	Poor	Good
Dilute Bases	Poor	Good
Oils and Fuels	Excellent	Good
Aliphatic Solvents	Excellent	Good
Aromatic Solvents	Fair	Fair
Ketones (e.g., Acetone)	Poor	Poor

Ratings are general and can vary with concentration, temperature, and exposure time.

Biocompatibility and Biodegradation

For drug development and medical device applications, the interaction of polyurethane elastomers with biological systems is of paramount importance.

Biocompatibility

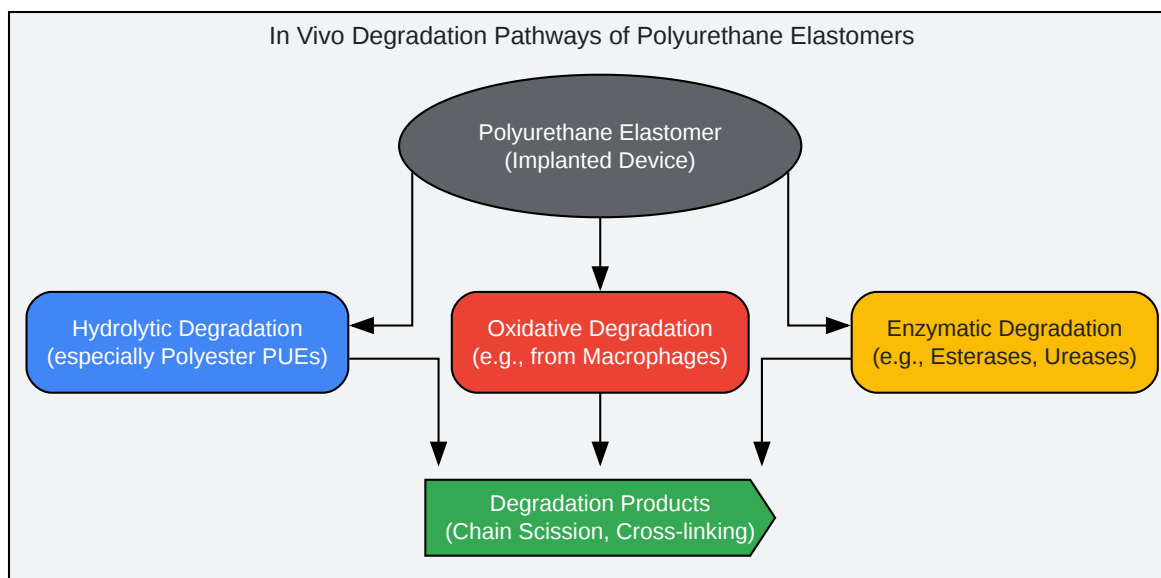
Many medical-grade thermoplastic polyurethanes (TPUs) exhibit excellent biocompatibility.^[5] Their molecular structure can mimic that of human proteins, which can reduce blood coagulation and thrombogenicity, making them suitable for blood-contacting applications such as catheters and vascular grafts.^{[3][5]}

Biodegradation Pathways

The long-term stability of PUEs in vivo is a critical consideration. Degradation can occur through both hydrolytic and oxidative pathways.

- Hydrolytic Degradation: Polyester-based PUEs are particularly susceptible to hydrolysis of the ester linkages, leading to a reduction in mechanical properties.[4]
- Oxidative Degradation: This is considered a dominant mechanism for in vivo degradation of both polyether and polycarbonate-based PUEs.[11] It can be initiated by reactive oxygen species generated by inflammatory cells.

The degradation of the polymer backbone can be targeted by specific enzymes, such as cholesterol esterase and urease, which can cleave the ester and **urethane** bonds, respectively. [11][12]

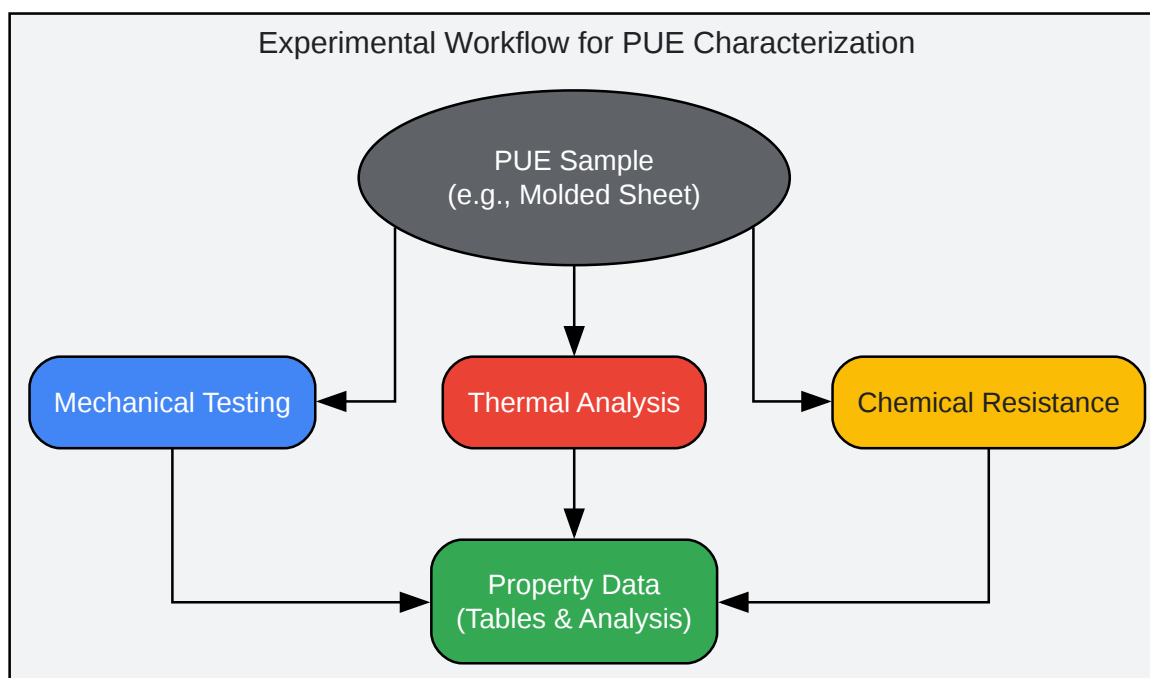


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A simplified diagram of the primary in vivo degradation pathways for poly**urethane** elastomers.

Experimental Protocols

Accurate characterization of **polyurethane** elastomers relies on standardized testing procedures. Below are summaries of key experimental protocols.



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A logical workflow for the characterization of **polyurethane** elastomers.

Tensile Properties (ASTM D412)

This test determines the tensile strength, elongation, and modulus of PUEs.^[13]

- Specimen Preparation: Dumbbell-shaped specimens are cut from a molded sheet of the elastomer.^[14] The thickness of the narrow section is measured at three points.^[7]
- Apparatus: A universal testing machine (tensile tester) with appropriate grips is used.
- Procedure: The specimen is placed in the grips, and a tensile load is applied at a constant rate of crosshead speed (typically 500 mm/min) until the specimen ruptures.^[14] The force and elongation are recorded throughout the test.

- **Data Analysis:** Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Ultimate elongation is the percentage change in length at the point of rupture.

Tear Strength (ASTM D624)

This method measures the resistance of the elastomer to tearing.[\[15\]](#)

- **Specimen Preparation:** Specific die shapes (e.g., Type C, an angled specimen) are used to cut the test pieces.[\[1\]](#)
- **Apparatus:** A universal testing machine.
- **Procedure:** The specimen is mounted in the grips, and a tensile force is applied to initiate and propagate a tear at a constant speed.[\[1\]](#) The force required to rupture the specimen is recorded.
- **Data Analysis:** Tear strength is reported as the maximum force per unit of thickness (kN/m or ppi).[\[1\]](#)

Hardness (ASTM D2240)

This test measures the indentation hardness of the material.[\[16\]](#)

- **Specimen Preparation:** A flat specimen with a minimum thickness of 6.4 mm is required. Thinner samples can be stacked.[\[17\]](#)
- **Apparatus:** A durometer with a specific indenter type (Shore A for softer elastomers, Shore D for harder ones).[\[18\]](#)
- **Procedure:** The indenter is pressed into the material under a specified force, and the hardness value (from 0 to 100) is read from the dial or digital display after a specified time.[\[19\]](#)

Compression Set (ASTM D395, Method B)

This test measures the ability of the elastomer to recover its original thickness after prolonged compressive stress.[\[20\]](#)

- Specimen Preparation: Cylindrical disc specimens are used.[20]
- Apparatus: A compression device with parallel plates and spacers to maintain a constant deflection (typically 25%).[21] An air-circulating oven is also required.
- Procedure: The initial thickness of the specimen is measured. It is then placed in the compression device and compressed to the specified deflection using the spacers. The device is placed in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 22 hours). After removal from the oven and the device, the specimen is allowed to cool for 30 minutes, and the final thickness is measured.[21]
- Data Analysis: The compression set is calculated as the percentage of the deflection that was not recovered. A lower percentage indicates better resistance to permanent deformation.[22]

Thermal Analysis (TGA and DSC)

- Thermogravimetric Analysis (TGA): A small sample of the material is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance.[23] The weight loss of the sample is recorded as a function of temperature, indicating the temperatures at which thermal degradation occurs.[24]
- Differential Scanning Calorimetry (DSC): A sample is heated, cooled, or held at a constant temperature, and the heat flow to or from the sample is measured relative to a reference. This allows for the determination of glass transition temperatures and melting points.

Chemical Resistance (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.[25]

- Specimen Preparation: Standardized test specimens are used.
- Procedure (Practice A - Immersion Test): Specimens are weighed and their dimensions measured. They are then fully immersed in the test chemical for a specified time and at a specific temperature.[25] After exposure, the specimens are removed, re-weighed, and their dimensions and mechanical properties (e.g., tensile strength) are re-measured.

- Data Analysis: Changes in weight, dimensions, appearance, and mechanical properties are reported.[26]

Conclusion

Polyurethane elastomers are a highly versatile class of materials with a broad spectrum of tunable physical and chemical properties. Their unique segmented structure allows for a combination of strength and elasticity that is unmatched by many other polymers. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, the methods used for their characterization, and their behavior in biological environments is crucial for the successful design and implementation of innovative products and medical devices. The careful selection of **polyurethane** chemistry and adherence to standardized testing protocols will ensure the development of materials that are both high-performing and reliable.

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